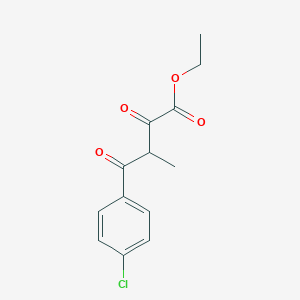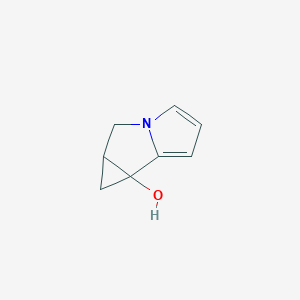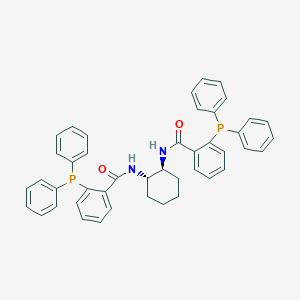
2,4-Bis(trifluoromethyl)benzonitrile
Overview
Description
2,4-Bis(trifluoromethyl)benzonitrile is a chemical compound with notable properties and applications in organic chemistry and materials science. Its structure and reactivity are influenced significantly by the presence of trifluoromethyl groups.
Synthesis Analysis
- The synthesis of related benzonitriles can be achieved through methods like the controlled conversion of phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride (Kangani, Day, & Kelley, 2008).
Molecular Structure Analysis
- The molecular structure of similar fluorinated compounds has been studied using methods like X-ray crystallography and NMR spectroscopy, revealing details about bond angles and electronic environments (Sasaki, Tanabe, & Yoshifuji, 1999).
Chemical Reactions and Properties
- Compounds with structures similar to 2,4-bis(trifluoromethyl)benzonitrile have been used as catalysts in reactions like dehydrative amidation, demonstrating their utility in synthetic organic chemistry (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
- The physical properties of similar fluorinated compounds, like fluorinated polyimides, have been investigated. Studies show that the presence of trifluoromethyl groups can affect properties such as dielectric constant, refractive index, and thermal expansion (Matsuura, Ishizawa, Hasuda, & Nishi, 1992).
Chemical Properties Analysis
- Chemical properties such as solubility, reactivity, and redox behavior can be influenced by the presence of fluorine atoms in the molecule. Research on similar fluorinated benzenes has provided insights into these aspects (Yuan, Xiao, Li, & Qian, 2009).
Scientific Research Applications
Synthesis and Characterization of Novel Soluble Aromatic Polyesters : This research involves the synthesis of bis (4-carboxyphenoxy) benzonitrile through the condensation of 2, 6-difluorobenzonitrile with p-Hydroxybenzoic acid. The resulting polymers exhibit good solubility and thermal stabilities, useful in material science applications (Yikai Yu, Mingzhong Cai, & Tao Wang, 2009).
Controlled Conversion of Phenylacetic Acids to Phenylacetonitriles : This study describes a method for synthesizing benzonitriles, including variants of 2,4-Bis(trifluoromethyl)benzonitrile, from phenylacetic acids. Such methods are important in pharmaceutical and agrochemical production (C. Kangani, B. Day, & D. Kelley, 2008).
Novel Electrolyte Additive for Lithium Ion Batteries : Research showed that 4-(Trifluoromethyl)-benzonitrile can significantly improve the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes in high-voltage lithium-ion batteries, indicating its potential as an effective electrolyte additive (Wenna Huang et al., 2014).
Palladium(II)-Catalyzed Cyclization of Aziridines and Sulfur Diimides : This study uses bis(benzonitrile)palladium dichloride as a catalyst in the cyclization reaction of aziridines and sulfur diimides, useful in synthesizing various organic compounds (Jin‐Ook Baeg & H. Alper, 1994).
Ruthenium-Catalyzed Hydrogenation of Nitriles : This research explores the hydrogenation of benzonitrile into benzylamine using a ruthenium bis(dihydrogen) complex, which is crucial in organic synthesis (R. Reguillo et al., 2010).
Optoelectronic Properties of Bicarbazole/Cyanobenzene Hybrid Host Materials : This study investigates the properties of bicarbazole derivatives with cyanobenzene, including variants of 2,4-Bis(trifluoromethyl)benzonitrile, for their potential use in organic light-emitting diodes (OLEDs) (Xudong Cao et al., 2017).
Synthesis of Water-Soluble Palladium(II) Complexes : The study involves synthesizing palladium(II) complexes by treating bis(benzonitrile)dichloropalladium(II) with specific pro-ligands. These complexes show potential anti-cancer properties, highlighting their biomedical applications (M. Zafar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2,4-bis(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXUWGXSNMDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371139 | |
| Record name | 2,4-Bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(trifluoromethyl)benzonitrile | |
CAS RN |
177952-38-4 | |
| Record name | 2,4-Bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177952-38-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)






![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)